molecular formula C12H26N4O5 B12320756 4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol

4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol

Cat. No.: B12320756
M. Wt: 306.36 g/mol
InChI Key: QBWLTQZEVUXXSR-UHFFFAOYSA-N
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Description

4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol is a complex organic compound with a unique structure that includes multiple amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective reactions to introduce the amino and hydroxyl groups at specific positions. Common synthetic routes may involve the use of starting materials such as cyclohexane derivatives and oxan derivatives, followed by functional group modifications through reactions like amination and hydroxylation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may yield primary amines .

Scientific Research Applications

4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting bacterial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with multiple amino and hydroxyl groups, such as:

  • 4,6-Diamino-2-hydroxycyclohexane-1,3-diol
  • 3,5-Diamino-4-hydroxycyclohexane-1,2-diol

Uniqueness

4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLTQZEVUXXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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